molecular formula C11H10N2O2 B1347714 1-(2-methyl-3-nitrophenyl)-1H-pyrrole CAS No. 52414-57-0

1-(2-methyl-3-nitrophenyl)-1H-pyrrole

Cat. No.: B1347714
CAS No.: 52414-57-0
M. Wt: 202.21 g/mol
InChI Key: ZXAGPRVGBUFYEM-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a 2-methyl-3-nitrophenyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-methyl-3-nitroaniline with a suitable pyrrole precursor. One common method involves the use of ethyl N-(2-methyl-3-nitrophenyl)formimidate as an intermediate. The reaction conditions often include heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid and solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Reduction: 1-(2-methyl-3-aminophenyl)-1H-pyrrole.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the nitrophenyl group and the pyrrole ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-9-10(12-7-2-3-8-12)5-4-6-11(9)13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGPRVGBUFYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358395
Record name 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52414-57-0
Record name 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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